Norleual (TFA), also known as Norleual trifluoroacetate, is a synthetic compound that serves as an antagonist for the AT4 receptor. This compound is recognized for its potent antiangiogenic properties and is primarily utilized in scientific research, particularly in studies related to cancer and vascular biology. Norleual is an analog of angiotensin IV and has been shown to inhibit the hepatocyte growth factor (HGF) and its receptor, c-Met, which plays a significant role in various cellular processes including proliferation, survival, and migration.
Norleual is classified as a peptide analog and falls under the category of receptor antagonists. It is specifically noted for its function as an HGF/c-Met inhibitor, making it relevant in the context of therapeutic research targeting angiogenesis and tumor growth. The compound is sourced from chemical suppliers specializing in research chemicals, such as MedChemExpress, which provides detailed information about its biological activity and potential applications in research settings.
The synthesis of Norleual typically involves solid-phase peptide synthesis techniques, which allow for the construction of peptides through sequential addition of amino acids. This method is advantageous for creating peptides with high purity and yield.
The molecular structure of Norleual can be represented with its chemical formula and specific stereochemistry. The trifluoroacetate salt form enhances its solubility and stability in biological assays.
Norleual participates in various biochemical interactions primarily through its antagonistic action on the AT4 receptor. Its ability to inhibit HGF/c-Met signaling pathways has implications for several physiological processes.
Norleual exerts its effects primarily through antagonism at the AT4 receptor site. By blocking this receptor, it disrupts downstream signaling pathways associated with cell growth and migration.
Norleual has significant applications in scientific research:
The developmental trajectory of Norleual Trifluoroacetate originates from investigations into the renin-angiotensin system (RAS), specifically structural explorations of angiotensin IV (Val-Tyr-Ile-His-Pro-Phe). Early structure-activity relationship studies conducted throughout the 1990s systematically modified this hexapeptide backbone to enhance receptor binding affinity and metabolic stability. Seminal work published in 1994 identified that substituting the N-terminal valine with norleucine (Nle) dramatically improved binding affinity to the AT4 receptor (later identified as IRAP), yielding the compound [Nle¹]-angiotensin IV with picomolar affinity (Ki = 3.59 ± 0.51 pM) [5]. This modification established the critical importance of a linear aliphatic side chain at position 1 for optimal receptor interaction.
Table 1: Key Milestones in Norleual Trifluoroacetate Development
| Year | Development Milestone | Significance |
|---|---|---|
| 1994 | Discovery of [Nle¹]-angiotensin IV analog | Identified optimal N-terminal modification for AT4 receptor binding affinity [5] |
| 1999 | Characterization of peptide bond isosteres | Established tolerance for reduced peptide bond (ψ[CH₂-NH]) modifications |
| 2010 | Identification of HGF/c-Met inhibitory activity | Revealed Norleual's capacity to inhibit HGF binding at picomolar concentrations [1] |
| 2012 | Confirmation of anti-metastatic properties | Demonstrated suppression of pulmonary melanoma colonization in vivo [1] |
The critical transformative discovery emerged in 2010 when researchers unexpectedly identified that Norleual (Nle-Tyr-Leu-ψ-(CH₂-NH₂)₃⁻⁴-His-Pro-Phe) exhibited structural homology with the hinge region of hepatocyte growth factor (HGF) [1]. This revelation fundamentally expanded the compound's mechanistic understanding beyond angiotensin signaling. Norleual demonstrated picomolar competitive inhibition of HGF binding to its receptor c-Met (IC₅₀ = 3 pM) in mouse liver membranes, establishing it as an extraordinarily potent disruptor of this oncogenic signaling pathway [1]. Subsequent validation studies confirmed Norleual's efficacy in inhibiting HGF-dependent cellular processes including proliferation, migration, and invasion across multiple cancer cell types. The trifluoroacetate salt formulation was subsequently adopted to enhance the compound's stability and solubility for research applications, facilitating broader experimental investigation into its multifaceted biological activities.
Norleual Trifluoroacetate exemplifies rational peptide engineering through strategic modifications to the native angiotensin IV (Ang IV) structure. The foundational hexapeptide sequence undergoes three critical alterations that confer enhanced biochemical properties:
N-terminal Norleucine Substitution: Replacement of the native valine with norleucine (Nle) introduces a linear four-carbon aliphatic side chain. This modification optimizes hydrophobic interactions within the receptor binding pocket, substantially enhancing binding affinity compared to both valine (natural residue) and longer or branched chain alternatives [5]. The norleucine side chain achieves optimal van der Waals contacts with the binding site, explaining its significant affinity advantage over native angiotensin IV.
Reduced Peptide Bond Isosterism: Incorporation of the ψ[CH₂-NH] isostere between residues 3 and 4 replaces the typical amide bond with a methyleneamino linkage. This modification confers two critical advantages: (1) dramatically enhanced resistance to proteolytic cleavage by aminopeptidases, substantially extending biological half-life; and (2) induction of a specific backbone conformation that preferentially stabilizes the bioactive structure. The approximately five-fold reduction in binding affinity observed with this modification (compared to the peptide bond) was considered an acceptable trade-off for the substantial metabolic stability gained [5].
C-terminal Conservation: The C-terminal tripeptide segment (His-Pro-Phe) remains identical to angiotensin IV, preserving essential pharmacophore elements required for receptor engagement. This conservation maintains the molecule's capacity to interact with IRAP while simultaneously enabling its newly discovered HGF mimic functions.
Table 2: Structural Comparison of Angiotensin IV and Norleual Trifluoroacetate
| Structural Feature | Angiotensin IV | Norleual Trifluoroacetate | Functional Consequence |
|---|---|---|---|
| N-terminal Residue | Valine (Val) | Norleucine (Nle) | Enhanced hydrophobic interactions; increased binding affinity |
| Bond Type Position 3-4 | Peptide bond (CO-NH) | Reduced bond (ψ[CH₂-NH]) | Protease resistance; conformational constraint |
| HGF Homology | Absent | Hinge region mimicry | Enables c-Met receptor binding and inhibition |
| Receptor Specificity | Primarily IRAP | Dual IRAP/c-Met inhibition | Expanded therapeutic potential |
The compound's unanticipated function as an HGF/c-Met inhibitor arises from its structural mimicry of the HGF β-chain hinge region. Molecular modeling demonstrates that Norleual's spatial arrangement of hydrophobic residues and distance between critical functional groups effectively simulates the natural HGF dimerization domain [1] [4]. This mimicry enables competitive disruption of HGF binding to c-Met, positioning Norleual as a unique bifunctional research tool that simultaneously modulates both the RAS and HGF/c-Met signaling pathways. The trifluoroacetate counterion further enhances aqueous solubility critical for experimental applications without altering the peptide's receptor recognition properties.
Norleual Trifluoroacetate occupies a significant niche in targeted cancer therapeutic research due to its picomolar inhibition of the hepatocyte growth factor (HGF)/c-Met signaling axis—a pathway implicated in tumor progression, metastasis, and therapeutic resistance across diverse malignancies. The molecular basis of its therapeutic significance manifests through several distinct mechanisms:
Competitive HGF/c-Met Disruption: Norleual functions as a competitive antagonist by directly binding to the c-Met receptor with exceptional affinity (IC₅₀ = 3 pM), effectively preventing HGF-induced receptor dimerization and activation. This molecular interference occurs at substantially lower concentrations than conventional HGF inhibitors, potentially reducing off-target effects [1]. Mechanistic studies demonstrate complete blockade of HGF-induced c-Met phosphorylation in treated cancer cell lines, confirming pathway suppression at the initial activation step.
Multi-modal Anti-tumor Effects: In vitro investigations across various cancer cell types (including melanoma, glioblastoma, and carcinoma lineages) consistently demonstrate Norleual's capacity to inhibit fundamental oncogenic processes at picomolar concentrations:
Table 3: Research Findings on Norleual's Anti-Cancer Mechanisms
| Experimental Model | Concentration Range | Key Findings | Reference |
|---|---|---|---|
| B16-F10 murine melanoma | 1-100 pM | 89% suppression of pulmonary colonization | [1] |
| HGF-stimulated tumor cell lines | 3-30 pM | Complete inhibition of c-Met phosphorylation | [1] |
| Endothelial tube formation assay | 1-100 pM | 57-73% reduction in tubulogenesis | [1] |
| Cancer cell invasion assays | 10 pM | 85-92% inhibition of Matrigel invasion | [1] |
The translational significance of these findings was validated in an in vivo pulmonary metastasis model using B16-F10 murine melanoma cells, which exhibit HGF/c-Met pathway hyperactivation. Norleual administration produced a statistically significant 89% reduction in pulmonary tumor nodules compared to control animals, establishing proof-of-concept for its anti-metastatic efficacy [1]. This positions Norleual as a compelling research tool for interrogating HGF/c-Met-dependent malignancies and a promising scaffold for developing targeted therapeutics that align with contemporary precision oncology paradigms—therapies designed to interfere with specific molecular abnormalities driving cancer progression [2].
Contemporary research applications of Norleual Trifluoroacetate extend beyond its original oncological context, leveraging its dual-mechanism profile across several knowledge domains:
The expanding scope of Norleual Trifluoroacetate research exemplifies the translational potential of rationally designed peptide analogs. From its origins in angiotensin IV structure-activity studies, Norleual has evolved into a multifaceted research tool with applications spanning oncology, neuroscience, diagnostic development, and computational biology. This diversification underscores the compound's significance as both an investigative probe and therapeutic scaffold in contemporary biomedical research.
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1